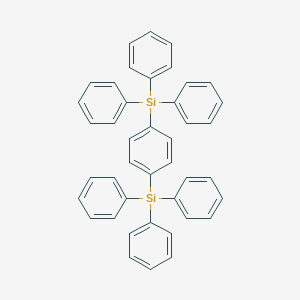
1,4-Bis(triphenylsilyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,4-Bis(trimethylsilyl)benzene” is an organic compound with the molecular formula C12H22Si2 . It is used as a precursor for developing silicon carbide coating using plasma-assisted chemical vapor deposition (CVD) process . It can also be used as a secondary standard in quantitative NMR (qNMR) spectroscopy .
Molecular Structure Analysis
The molecular structure of “1,4-Bis(trimethylsilyl)benzene” consists of a benzene ring with two trimethylsilyl groups attached at the 1 and 4 positions .
Chemical Reactions Analysis
The solid-state kinetics and gas-phase predictions of “1,4-Bis(trimethylsilyl)benzene” have been studied using thermogravimetric and mass spectral data .
Physical And Chemical Properties Analysis
“1,4-Bis(trimethylsilyl)benzene” is a solid substance . It has a molecular weight of 222.4741 .
Applications De Recherche Scientifique
1. Synthesis of Cross-Conjugated Polymers
1,4-Bis(triphenylsilyl)benzene has been employed in the synthesis of various polymers. For instance, its derivatives have been used in ruthenium-catalyzed copolymerization processes to create linear copolymers with unique properties, such as regularly alternating arylene and 1,1-vinylene units. This has implications in materials science for the development of novel polymeric materials with specific structural and electronic properties (Londergan et al., 1998).
2. Organic Electrophosphorescent Devices
Another significant application is in the field of organic electrophosphorescent devices. 1,4-Bis(triphenylsilyl)benzene derivatives have been used as host materials in electrophosphorescent organic light-emitting diodes (OLEDs). Their high singlet and triplet energies effectively suppress quenching pathways between the emissive dopant and the host material, leading to high-efficiency deep blue phosphorescent devices (Ren et al., 2004).
3. Organosilicon Compound Synthesis
The compound has also been pivotal in the synthesis of various organosilicon compounds, such as bis(triphenylsilyl)mercury. These syntheses have broadened our understanding of the reactivity and stability of organosilicon compounds, which are crucial in the development of new materials and catalysts (Eaborn et al., 1972).
4. Molecular Dynamics and Structural Studies
1,4-Bis(triphenylsilyl)benzene derivatives have been studied for their dynamic properties in molecular structures, functioning as "molecular compasses" and "gyroscopes". This research provides insight into the behavior of molecular rotors and their potential applications in nanoscale devices (Domínguez et al., 2002).
5. Photocatalytic Systems
Furthermore, derivatives of 1,4-Bis(triphenylsilyl)benzene have been used in photocatalytic systems. Their unique properties facilitate efficient electron transfer processes, which are crucial in photocatalytic water cleavage and energy conversion technologies (Efimova et al., 1994).
Safety and Hazards
Propriétés
IUPAC Name |
triphenyl-(4-triphenylsilylphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H34Si2/c1-7-19-35(20-8-1)43(36-21-9-2-10-22-36,37-23-11-3-12-24-37)41-31-33-42(34-32-41)44(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-34H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETFWTCLAIIJRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304980 |
Source


|
| Record name | 1,4-BIS(TRIPHENYLSILYL)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(triphenylsilyl)benzene | |
CAS RN |
18856-08-1 |
Source


|
| Record name | NSC168680 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-BIS(TRIPHENYLSILYL)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

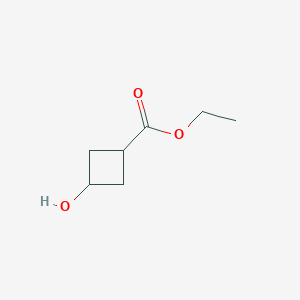
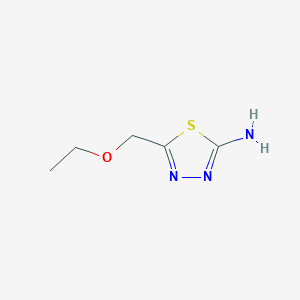
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B176638.png)
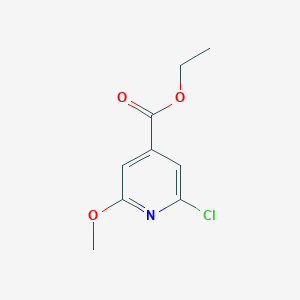
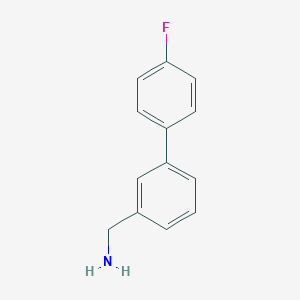

![5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B176653.png)

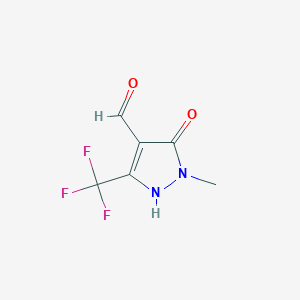
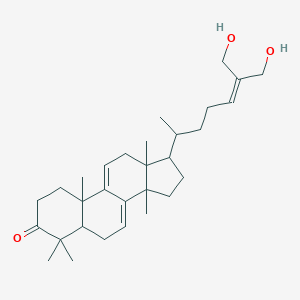
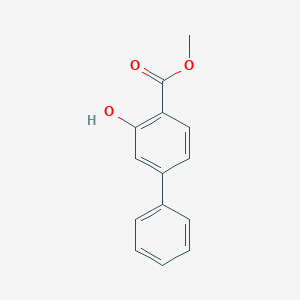
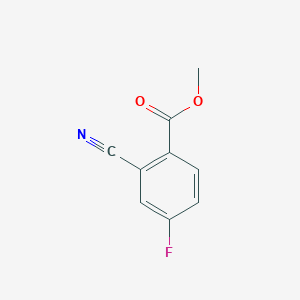
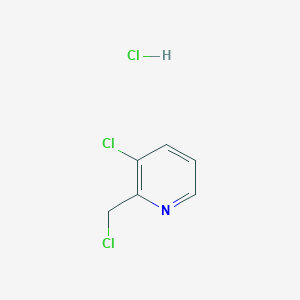
![2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B176671.png)